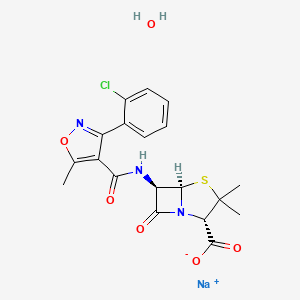
CID 23477
Overview
Description
CID 23477 is a useful research compound. Its molecular formula is C19H19ClN3NaO6S and its molecular weight is 475.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemically Induced Dimerization (CID) in Biological Studies
CID has been extensively utilized in biological research to understand complex biological processes. The use of small molecules in CID offers an approach to tackle biological problems that are not accessible by classical genetic interference methods. Recent advancements have seen the development of orthogonal and reversible CID systems, enabling control over protein function with unprecedented precision and spatiotemporal resolution. This has been particularly useful in dissecting signal transductions and in studying membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Advancements in CID for Gene Regulation and Editing
Engineered PROTAC-CID systems have been developed to provide a scalable and versatile platform for inducible gene regulation and gene editing in mammalian cells. This innovative approach has enabled fine-tuning of gene expression at gradient levels and multiplexing biological signals with different logic gating operations. Additionally, this platform has been used for transient genome manipulation by inducing expression of DNA recombinases and base- and prime-editors in vivo (Ma et al., 2023).
Exploring Protein-Protein Interactions and Localization
CID has been instrumental in controlling protein localization in living cells. A novel chemical inducer of protein dimerization has been developed, capable of being rapidly turned on and off using single pulses of light at two orthogonal wavelengths. This advancement has allowed for the control of peroxisome transport and mitotic checkpoint signaling in living cells, highlighting the potential of CID in addressing biological questions at the subcellular level (Aonbangkhen et al., 2018).
Applications in Agriculture: Water Use Efficiency in Barley
In the field of agriculture, CID (Carbon Isotope Discrimination) has been used as a criterion for improving water use efficiency (WUE) and productivity in barley. The study highlighted the potential of leaf CID as a reliable method for selecting high WUE and productivity in barley breeding programs, indicating its utility in sustainable agricultural practices (Anyia et al., 2007).
Utilization in Therapeutic Research
CID techniques have found applications in therapeutic research, such as in the development of novel suicide gene therapy approaches for prostate cancer. This therapy utilizes chemically inducible effector caspases to trigger apoptosis in prostate cancer cells, offering a potential treatment that can spare normal tissue while bypassing molecular mechanisms of apoptosis resistance (Shariat et al., 2001).
Properties
IUPAC Name |
sodium;(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5S.Na.H2O/c1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23;;/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27);;1H2/q;+1;/p-1/t13-,14+,17-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUWTKOTPIUBRI-VICXVTCVSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN3NaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


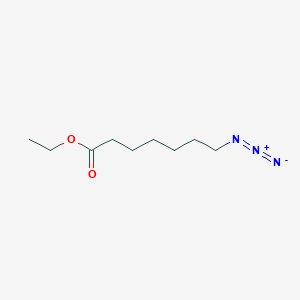


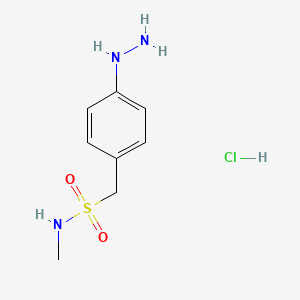

![3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride](/img/structure/B7819122.png)
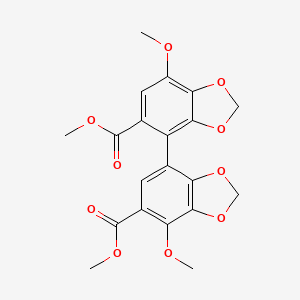




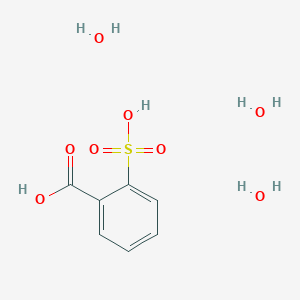
![[3,5-Bis(2,3-dihydroxypropylcarbamoyl)phenyl]azanium;chloride](/img/structure/B7819165.png)
![2,3-bis[(4-methoxybenzoyl)oxy]butanedioic Acid](/img/structure/B7819191.png)
